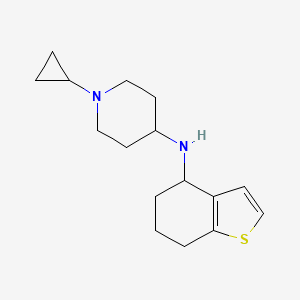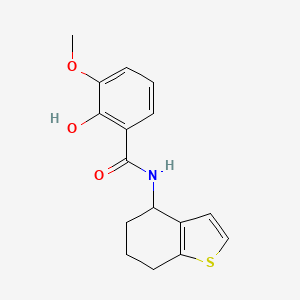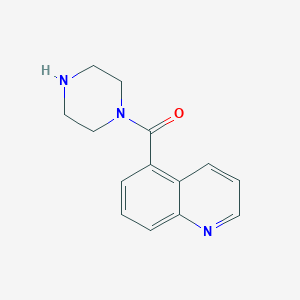
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide, also known as THPVP, is a synthetic cathinone, which is a class of psychoactive substances that are commonly referred to as "bath salts". THPVP is a potent stimulant that has gained popularity among recreational drug users due to its euphoric and energizing effects. However, THPVP is also a subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide acts as a potent stimulant by increasing the release of dopamine and other neurotransmitters in the brain. This leads to an increase in energy, euphoria, and alertness. However, the exact mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide is not fully understood and requires further research.
Biochemical and Physiological Effects:
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of its effects at low concentrations. However, N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide is also highly addictive and can be dangerous if not handled properly. It is also difficult to control for individual differences in response to N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide, which can make it challenging to draw conclusions from experiments.
Future Directions
There are several future directions for research on N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide. One area of interest is the potential therapeutic applications of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide, particularly in the treatment of ADHD and Parkinson's disease. Another area of interest is the development of safer and more effective synthetic cathinones, which could have potential as treatments for a range of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide and its effects on the brain and body.
Synthesis Methods
The synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with propionyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide has a high affinity for the dopamine transporter, which is responsible for the uptake of dopamine in the brain. This suggests that N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-11(13)12-9-4-3-5-10-8(9)6-7-14-10/h2,6-7,9H,1,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKHMNRRYCNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=C1C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
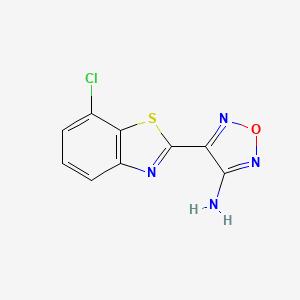
![2-[4-[(4-Ethoxyphenyl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568130.png)
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
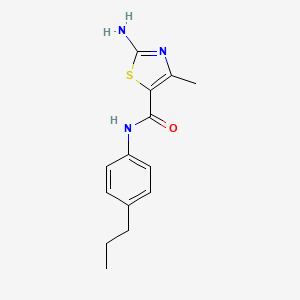

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[Ethyl-(4-ethylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7568173.png)
![3-[(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylamino)methyl]benzamide](/img/structure/B7568175.png)
